molecular formula C13H20N2O2 B1521207 Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1174006-82-6

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1521207
CAS No.: 1174006-82-6
M. Wt: 236.31 g/mol
InChI Key: MYXLXKKWRQMPOP-UHFFFAOYSA-N
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Description

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₉NO₃. It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures that are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyano-substituted spirocyclic compound with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is used to study the effects of spirocyclic structures on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate these mechanisms in detail.

Comparison with Similar Compounds

  • Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound is structurally similar but contains an oxygen atom in the spirocyclic ring.

  • Tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate: This compound has a sulfur atom in the spirocyclic ring, altering its chemical properties.

Uniqueness: Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity compared to its oxygen- and sulfur-containing analogs.

This comprehensive overview provides a detailed understanding of tert-butyl 1-cyano-6-azaspiro[25]octane-6-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-cyano-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXLXKKWRQMPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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